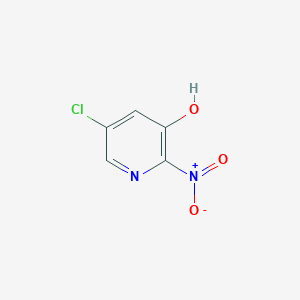

5-Chloro-2-nitropyridin-3-ol

Description

The Significance of Substituted Pyridines in Organic Synthesis and Chemical Research

Substituted pyridines are of paramount importance in organic synthesis and chemical research due to their versatile reactivity and wide-ranging applications. The nitrogen atom in the pyridine (B92270) ring imparts unique electronic properties, making it a basic heterocycle. wikipedia.org This feature allows pyridine and its derivatives to function as catalysts and ligands in various chemical transformations. mdpi.com

The presence of substituents can modulate the reactivity and selectivity of the pyridine ring. For instance, electron-withdrawing groups like the nitro group in 5-Chloro-2-nitropyridin-3-ol decrease the basicity of the pyridine nitrogen and can influence the regioselectivity of further reactions. Conversely, electron-donating groups can enhance the ring's nucleophilicity. This tunability makes substituted pyridines valuable building blocks for the synthesis of complex molecules. researchgate.net

Furthermore, substituted pyridines are prevalent in biologically active compounds. nih.goviipseries.org Many approved drugs contain a pyridine moiety, highlighting the significance of this class of compounds in medicinal chemistry. nih.govnih.gov The development of efficient and selective methods for the synthesis and functionalization of substituted pyridines remains an active area of research. nih.gov

Structural Features and Unique Substitution Pattern of this compound

The structure of this compound, with the CAS number 936247-35-7, is defined by a pyridine ring substituted with a chlorine atom at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position. bldpharm.com This specific arrangement of substituents dictates the molecule's chemical behavior. The hydroxyl group introduces the possibility of tautomerism, where the compound can exist in equilibrium with its keto form.

The electronic properties of the substituents have a profound effect on the pyridine ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. The chlorine atom is also an electron-withdrawing group, further influencing the electron density distribution within the ring.

Detailed experimental data specifically for this compound is not widely available in the public domain. However, the properties of related isomers can provide some insight into its potential characteristics.

Table 1: Physicochemical Properties of Related Chloro-Nitro-Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Chloro-2-nitropyridine | 52092-47-4 | C5H3ClN2O2 | 158.54 | 119-123 |

| 2-Chloro-5-nitropyridin-3-ol | 1395037-06-5 | C5H3ClN2O3 | 174.54 | Not available |

| 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 | C5H3ClN2O3 | 174.54 | 232-236 |

| 2-Chloro-3-fluoro-5-nitropyridine | Not available | C5H2ClFN2O2 | Not available | Not available |

| 4-Chloro-3-nitropyridin-2-ol | Not available | C5H3ClN2O3 | Not available | Not available |

This table presents data for related compounds to provide context due to the limited availability of specific data for this compound. Data sourced from sigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.govbldpharm.comchemicalbook.comgoogle.com.

Overview of Research Trajectories for Nitrogen-Heterocyclic Compounds

Research into nitrogen-containing heterocyclic compounds is a dynamic and rapidly evolving field. nih.goviipseries.org A significant portion of FDA-approved drugs contain at least one nitrogen heterocycle, underscoring their importance in medicinal chemistry. nih.gov

Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient, selective, and environmentally friendly methods for the synthesis of nitrogen heterocycles. mdpi.comresearchgate.net This includes the use of multicomponent reactions and novel catalytic systems. researchgate.net

Exploration of Biological Activity: Researchers are constantly exploring the biological potential of new and existing nitrogen-heterocyclic compounds. nih.goviipseries.org This involves screening for a wide range of activities, including antimicrobial, antiviral, and anticancer properties.

Applications in Materials Science: Nitrogen-containing heterocycles are also finding applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov

Computational Studies: Theoretical and computational studies are increasingly being used to understand the structure-activity relationships of nitrogen heterocyles and to design new compounds with desired properties. mdpi.com

The study of compounds like this compound, with its specific substitution pattern, contributes to the broader understanding of structure-property relationships within the vast family of nitrogen-heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSYKYYBXLVPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 5-Chloro-2-nitropyridin-3-ol, where the electron-deficient pyridine ring is susceptible to attack by nucleophiles. This reactivity is significantly influenced by the electronic properties of the substituents.

The chlorine atom at the 2-position of the pyridine ring is a primary site for nucleophilic attack. This is because the electron-withdrawing nature of the adjacent nitro group and the ring nitrogen atom activates this position for substitution. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govabertay.ac.uk The subsequent departure of the chloride ion restores the aromaticity of the ring.

A variety of nucleophiles can displace the chlorine atom. For instance, amines and thiols readily react under appropriate conditions to form the corresponding substituted pyridines. smolecule.com The reaction of 2-chloro-5-nitropyridine (B43025) with ethanol (B145695), for example, is significantly faster than with 2-chloropyridine, highlighting the activating effect of the nitro group. abertay.ac.uk In a specific application, a highly regioselective nucleophilic aromatic substitution was a key step in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, demonstrating the controlled displacement of the chloro group. researchgate.net

The table below summarizes the reactivity of the chlorine atom with different nucleophiles.

| Nucleophile | Product Type | Reaction Conditions |

| Amines (R-NH₂) | 2-Amino-5-nitropyridin-3-ol derivatives | Basic conditions |

| Thiols (R-SH) | 2-Thio-5-nitropyridin-3-ol derivatives | Basic conditions |

| Alkoxides (R-O⁻) | 2-Alkoxy-5-nitropyridin-3-ol derivatives | Basic conditions |

This table is interactive. Click on the headers to sort.

The nitro group at the 5-position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. masterorganicchemistry.com Its strong electron-withdrawing ability deactivates the ring towards electrophilic attack but significantly enhances its reactivity towards nucleophiles. masterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the chlorine atom is ortho to the nitro group, making it highly susceptible to substitution.

The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction through resonance, thereby lowering the activation energy of the rate-determining addition step. abertay.ac.uknih.gov This stabilization is a key factor in the facile displacement of the chlorine atom. The rate of nucleophilic aromatic substitution of p-nitrophenyl fluoride (B91410) is orders of magnitude faster than that of m-nitrophenyl fluoride, illustrating the importance of the relative positions of the nitro group and the leaving group. masterorganicchemistry.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a valuable synthetic handle for further functionalization.

Selective reduction of the nitro group to an amine is a common transformation. This can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. For instance, treatment of 2-chloro-5-nitropyridine with boron trifluoride dimethyl sulfide (B99878) complex (BF₃•SMe₂) can lead to the formation of 2-chloro-5-aminopyridine. diva-portal.org Other methods, such as using iron and calcium chloride, have also been reported for the reduction of similar nitro-pyridines. The reduction of diaryl-dinitroanilines has been achieved selectively using formic acid in the presence of a palladium-carbon catalyst and triethylamine. nih.gov

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. ambeed.com This approach often employs a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. smolecule.comsmolecule.com For example, catalytic hydrogenation has been used to prepare 2-chloro-3-aminopyridine from 2-chloro-3-nitropyridine (B167233) using a Pd-Fe/TiO₂ catalyst. google.com This method is often preferred due to its clean reaction profile and high yields. The choice of catalyst and reaction conditions can be tuned to achieve selective reduction of the nitro group while preserving other sensitive functional groups, such as halogens. rsc.org

The following table presents a summary of different catalytic hydrogenation methods.

| Catalyst | Reducing Agent | Solvent | Product |

| Pd/C | H₂ | Various | 5-Chloro-2-aminopyridin-3-ol |

| Pt | H₂ | Various | 5-Chloro-2-aminopyridin-3-ol |

| Pd-Fe/TiO₂ | H₂ | Not specified | 2-chloro-3-aminopyridine |

This table is interactive. Click on the headers to sort.

Ring-Opening and Ring-Closure Reactions of the Pyridine Core

The electron-deficient nature of the pyridine ring in this compound and its isomers makes it a substrate for nucleophilic attack that can lead to complex ring-opening and subsequent ring-closure (ANRORC) reactions.

The reaction of 2-halopyridines bearing a nitro group with nucleophiles, particularly hydroxide (B78521) ions, has been shown to proceed via an SN(ANRORC) mechanism, which stands for Nucleophilic Substitution via Addition of the Nucleophile, Ring Opening, and Ring Closing.

Studies on the related isomer, 2-chloro-5-nitropyridine, demonstrate that treatment with a base like sodium deuteroxide (NaOD) leads to the opening of the pyridine ring to form stable, open-chain intermediates. cdnsciencepub.com Negative ion mass spectrometry has been used to confirm that 2-chloro-5-nitropyridine reacts with hydroxide to form a ring-opened anion. researchgate.net This intermediate can then undergo a subsequent ring-closure reaction to form 2-hydroxy-5-nitropyridine (B147068). cdnsciencepub.comresearchgate.net

In the case of the isomeric 2-chloro-3-nitropyridine, reaction with two equivalents of hydroxide also leads to a ring-opened intermediate. nih.gov NMR studies have shown this initial intermediate to be a pseudo-cis isomer, as predicted by the SN(ANRORC) mechanism. However, this initial product is unstable and isomerizes to a more stable pseudo-trans geometry. nih.gov This structural change is crucial, as the pseudo-trans conformation of the resulting open-chain anion, [3-pentenenitrile, 2-nitro-5-oxo, ion(-1), sodium], prevents the subsequent ring-closing reaction that is observed with the 2-chloro-5-nitropyridine isomer. researchgate.netnih.gov This difference in reactivity highlights the profound influence of substituent positioning on the reaction pathway.

The kinetics of the ring-closure step for the intermediate derived from 2-chloro-5-nitropyridine have been investigated. The reaction was found to be first-order with respect to both the open-chain intermediate and the hydroxide ion concentration. cdnsciencepub.com This indicates that the ring-closure is a bimolecular process where the hydroxide ion is involved in the rate-determining step.

The reaction rate is also significantly influenced by the solvent system. Studies conducted in a mixture of dimethyl sulfoxide (B87167) (DMSO-d₆) and heavy water (D₂O) showed a clear dependence of the rate constant on the deuteroxide ion concentration. cdnsciencepub.com The use of polar solvents is crucial for these reactions, facilitating the formation and stabilization of the charged intermediates involved in the ring-opening and closing sequence. cdnsciencepub.com The intermediate can be effectively prepared and isolated from dimethylformamide (DMF), as the slower ring-closure in this solvent allows for competing hydrolysis of DMF by the hydroxide ion, preventing a local excess of base that would promote premature cyclization. cdnsciencepub.com

The table below summarizes kinetic data for the ring-closure reaction of the intermediate derived from 2-chloro-5-nitropyridine with deuteroxide ions in a DMSO-d₆/D₂O solvent system at 38°C. cdnsciencepub.com

| [NaOD], M | k₁, s⁻¹ x 10³ |

| 0.204 | 1.15 |

| 0.408 | 2.08 |

| 0.816 | 4.23 |

| 1.63 | 7.95 |

| 3.26 | 17.3 |

Table 1: Rate constants for the reaction of the ring-opened intermediate of 2-chloro-5-nitropyridine with OD⁻ in a DMSO-d₆/D₂O solvent mixture. cdnsciencepub.com

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the reactions at the hydroxyl group and the ring-opening pathways, the this compound molecule possesses other sites for chemical modification. The chloro and nitro groups are key handles for functional group interconversions.

The chlorine atom, being a good leaving group on an electron-deficient ring, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines or thiols, at the C-5 position, enabling the synthesis of a diverse range of derivatives. The rate and success of these substitution reactions are often enhanced by the activating effect of the electron-withdrawing nitro group.

The nitro group itself can be readily reduced to an amino group. This transformation is typically achieved using reducing agents like iron in the presence of an acid or other standard methods for nitro group reduction. The resulting aminopyridine derivative opens up a different set of chemical possibilities, such as diazotization or reactions characteristic of aromatic amines, and fundamentally alters the electronic properties of the pyridine ring, shifting its reactivity from electrophilic substitution to other pathways.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

X-ray Diffraction Analysis for Solid-State Structure Determination

Crystallographic Insights into Molecular Conformation and Packing

Currently, there are no publicly available single-crystal X-ray diffraction studies for 5-Chloro-2-nitropyridin-3-ol. Therefore, crucial information such as its crystal system, space group, and unit cell dimensions has not been experimentally determined.

For comparative context, studies on the related isomer 2-chloro-5-nitropyridine (B43025) show it crystallizes in the triclinic system (space group P1), with the non-hydrogen atoms being nearly coplanar researchgate.net. Another related compound, 2-Chloro-5-methyl-3-nitropyridine, has been found to crystallize in the orthorhombic space group Pna2₁, with two independent molecules in the asymmetric unit researchgate.net. However, the presence of the hydroxyl group at the 3-position in this compound would be expected to significantly influence its crystal packing compared to these isomers.

Analysis of Intermolecular Interactions in Crystal Lattices

Without crystallographic data for this compound, an analysis of its specific intermolecular interactions in the solid state is not possible. The presence of a hydroxyl group, a nitro group, and a pyridine (B92270) nitrogen atom creates the potential for a variety of strong hydrogen bonds (e.g., O-H···N, O-H···O) and other non-covalent interactions. These interactions would be critical in dictating the supramolecular architecture of the compound.

In the isomer 2-chloro-5-nitropyridine, the crystal structure is stabilized by short Cl···O contacts and non-classical C—H···O interactions, which consolidate molecular chains into a layered structure researchgate.net. The introduction of a hydroxyl group in this compound would likely lead to a more complex and robust hydrogen-bonding network, fundamentally differentiating its crystal lattice from that of its isomers.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide valuable information about functional groups and molecular structure.

Assignment of Characteristic Vibrational Modes

No experimentally recorded and assigned IR or Raman spectra for this compound have been published. A theoretical assignment of its vibrational modes would be possible through computational methods, but this has not been reported in the available literature.

Key vibrational modes expected for this molecule would include:

O-H stretching: A broad band, typically in the 3200-3600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches usually appear above 3000 cm⁻¹ asianpubs.org.

N-O stretching (nitro group): Two distinct bands, an asymmetric stretch (typically 1500-1570 cm⁻¹) and a symmetric stretch (typically 1300-1370 cm⁻¹).

C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1650 cm⁻¹ region.

C-Cl stretching: Typically found in the lower frequency "fingerprint" region of the spectrum (below 800 cm⁻¹).

The table below presents a hypothetical summary of where these characteristic vibrational modes might be expected to appear based on general group frequencies msu.edu.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200 - 3600 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1570 |

| Symmetric NO₂ Stretch | Nitro | 1300 - 1370 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1650 |

| C-O Stretch | Phenolic | 1180 - 1260 |

| C-Cl Stretch | Chloro-aromatic | 600 - 800 |

Conformational Analysis through Vibrational Fingerprints

Conformational analysis using vibrational spectroscopy relies on identifying distinct spectral features that correspond to different spatial arrangements (conformers) of the molecule. For this compound, this could involve studying the orientation of the hydroxyl and nitro groups relative to the pyridine ring. As no experimental spectra are available, such an analysis has not been performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Characterization of Electronic Absorption and Emission Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the nitropyridine chromophore.

The primary transitions anticipated are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like pyridine exhibit strong π → π* absorptions. These transitions typically have high molar absorptivities (ε). libretexts.org

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the nitro group or the ring nitrogen, to a π* antibonding orbital. These transitions are typically weaker (lower ε) than π → π* transitions. libretexts.org

The presence of the nitro group, hydroxyl group, and chlorine atom on the pyridine ring will influence the exact wavelengths (λ_max) of these absorption bands. While specific experimental data for this compound is not widely published, related compounds like 2-chloro-5-nitropyridine show UV absorption. nih.gov Emission spectra (fluorescence) would depend on the molecule's ability to radiatively relax from its excited state, a property that can be significantly affected by the nitro group, which often quenches fluorescence.

Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π (aromatic ring) → π (aromatic ring) | Shorter wavelength (UV-B/C) | High (ε > 10,000) |

| n → π | n (NO₂) → π (aromatic ring) | Longer wavelength (UV-A/Visible) | Low (ε < 2,000) |

Investigation of Solvent Effects on Electronic Properties

The electronic absorption and emission spectra of a compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For this compound, the n → π* transition is expected to exhibit a significant solvent effect.

Hypsochromic Shift (Blue Shift): In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons of the nitro group's oxygen atoms are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the ground state more than the excited state. libretexts.org Consequently, more energy is required for the n → π* transition, leading to a shift of the absorption maximum to a shorter wavelength (a blue shift).

Bathochromic Shift (Red Shift): The π → π* transitions often experience a bathochromic shift in polar solvents. This occurs if the excited state is more polar than the ground state, leading to greater stabilization of the excited state by the polar solvent. libretexts.org

Studying the solvatochromic behavior of this compound by recording its UV-Vis spectra in a range of solvents with varying polarities could provide valuable insight into the nature of its electronic ground and excited states. The study of solvatochromism in related molecules like 4-nitropyridine (B72724) N-oxide has shown the complexity and importance of these interactions. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structure of a compound.

For this compound (C₅H₃ClN₂O₃), the exact molecular weight can be calculated from its chemical formula. The monoisotopic mass is predicted to be approximately 173.98322 Da. uni.lu In an electron ionization (EI) mass spectrum, the peak corresponding to this mass would be the molecular ion peak (M⁺·).

The fragmentation of the molecular ion provides structural clues. libretexts.org The fragmentation pattern of this compound is expected to involve the loss of its functional groups and cleavage of the pyridine ring. Plausible fragmentation pathways include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da) followed by CO.

Loss of chlorine: Cleavage of the C-Cl bond would result in a fragment with a loss of 35 or 37 Da, corresponding to the two stable isotopes of chlorine.

Loss of CO: Following initial fragmentations, the loss of a neutral carbon monoxide molecule (28 Da) is a common pathway for phenolic and heterocyclic compounds.

Predicted mass spectrometry data indicates the formation of various adducts in different ionization modes, such as [M+H]⁺ with an m/z of 174.99050. uni.lu

Predicted Mass Spectrometry Fragments for this compound Based on predicted monoisotopic mass and general fragmentation principles.

| Ion/Fragment | Proposed Formula | Predicted m/z | Notes |

| [M]⁺· | [C₅H₃³⁵ClN₂O₃]⁺· | 173.98 | Molecular Ion |

| [M+2]⁺· | [C₅H₃³⁷ClN₂O₃]⁺· | 175.98 | Isotope peak for ³⁷Cl |

| [M-NO₂]⁺ | [C₅H₃ClO]⁺ | 127.99 | Loss of nitro group |

| [M-Cl]⁺ | [C₅H₃N₂O₃]⁺ | 141.01 | Loss of chlorine atom |

| [M-CO]⁺· | [C₄H₃ClN₂O₂]⁺· | 145.99 | Loss of carbon monoxide |

Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Nitropyridin 3 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of 5-Chloro-2-nitropyridin-3-ol at the atomic level. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) has become a prevalent method for computational studies of pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov The B3LYP hybrid functional is a widely used DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net This method has been successfully applied to investigate the structural parameters of related molecules like 2-chloro-5-nitropyridine (B43025). researchgate.net For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations at the B3LYP level were used to determine ground-state energy and optimized geometrical parameters, which showed good agreement with experimental data. nih.govacs.org

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way by considering each electron in the average field of all other electrons. While HF is computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. researchgate.net Comparative studies on molecules like 2-hydroxy-3-nitropyridine (B160883) have shown that while both HF and DFT methods can predict molecular structures, DFT methods often provide results that are in better agreement with experimental findings. researchgate.net For 2-chloro-5-nitropyridine, both HF and DFT methods have been employed to calculate structural parameters and spectroscopic data. researchgate.net

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of quantum chemical calculations, as it defines the set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as the 6-311++G(d,p), are commonly used in these calculations. nih.govresearchgate.net This basis set is a triple-zeta valence basis set that includes diffuse functions (++) on heavy and hydrogen atoms to describe the electron density far from the nucleus, and polarization functions (d,p) to allow for non-spherical electron distribution. nih.gov The use of such extensive basis sets generally leads to more accurate results, particularly for systems with delocalized electrons or potential for hydrogen bonding.

Computational efficiency is a significant consideration, especially for larger molecules. While larger basis sets and more complex methods provide higher accuracy, they also come with a substantial increase in computational time. The choice of method and basis set, therefore, represents a compromise between the desired accuracy and the available computational resources. For many applications involving substituted pyridines, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) have been shown to provide reliable results with reasonable computational efficiency. rsc.orgnih.gov

Simulation and Interpretation of Spectroscopic Data

Computational methods are powerful tools for simulating and interpreting various types of spectra, which can aid in the identification and characterization of compounds like this compound.

Prediction of Vibrational Frequencies and Intensities (IR, Raman)

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. DFT calculations, particularly with the B3LYP functional, have been shown to be effective in simulating the vibrational spectra of substituted pyridines. nih.govresearchgate.net For example, a study on 2-chloro-5-nitropyridine demonstrated that the vibrational wavenumbers calculated using DFT were in good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net

The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov The analysis of the potential energy distribution (PED) is also a valuable tool, as it allows for the assignment of specific vibrational modes to the calculated frequencies. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for a Related Compound (2-Chloro-5-nitropyridine)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| C-H stretch | 3100 - 3000 |

| C-C stretch | 1600 - 1400 |

| NO₂ symmetric stretch | ~1350 |

| C-Cl stretch | ~700 |

| Ring deformation | 1000 - 600 |

Note: This data is illustrative and based on typical values for related compounds. Specific values for this compound would require a dedicated computational study.

Theoretical Calculation of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. rsc.orgresearchgate.netrsc.org This method, often used in conjunction with DFT, can provide theoretical predictions of ¹H and ¹³C NMR spectra. researchgate.net The accuracy of these predictions can be high enough to aid in the structural elucidation of complex organic molecules. researchgate.net

For substituted nitropyridines, the GIAO/DFT method has been successfully applied to calculate proton and carbon chemical shifts, showing good correlation with experimental data. researchgate.net The choice of basis set also influences the accuracy of the calculated chemical shifts. researchgate.net

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO/DFT) |

| C2 | 150.1 | 151.5 |

| C3 | 125.8 | 126.2 |

| C4 | 138.4 | 139.0 |

| C5 | 124.2 | 124.9 |

| C6 | 148.9 | 149.7 |

Note: This table presents hypothetical data for illustrative purposes. The accuracy of GIAO calculations can vary depending on the molecule and the level of theory used.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum.

TD-DFT calculations can provide valuable information on the nature of these electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. For instance, in a study of 2-chloro-5-nitropyridine, TD-DFT was used to calculate the energy and oscillator strength of electronic transitions, which complemented the experimental findings. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 350 | 0.25 |

| S₀ → S₂ | 280 | 0.10 |

| S₀ → S₃ | 230 | 0.45 |

Note: This data is for illustrative purposes. The actual absorption maxima and intensities for this compound would need to be determined by a specific TD-DFT calculation.

Analysis of Molecular Orbitals and Electronic Properties

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and potential applications. Through computational analysis, we can visualize and quantify these properties for this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's excitability and its propensity to engage in chemical reactions.

For this compound, theoretical calculations provide the energies of these orbitals. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No published experimental or theoretical data is currently available for the specific HOMO and LUMO energy values of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, areas with positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely indicate negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, making these sites attractive for electrophiles. Positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the pyridine ring, suggesting sites for nucleophilic interaction.

| Color Code | Potential | Interpretation |

| Red | Negative | High electron density, susceptible to electrophilic attack |

| Yellow/Green | Neutral | Moderate electron density |

| Blue | Positive | Low electron density, susceptible to nucleophilic attack |

A specific MEP map for this compound is not available in published literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis helps to quantify the stability arising from hyperconjugative interactions and charge transfer within the molecule. The stabilization energy, E(2), associated with these interactions is a key indicator of the strength of the delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Specific NBO analysis data for this compound has not been reported in scientific literature.

Investigation of Intermolecular Interactions and Hydrogen Bonding

The study of non-covalent interactions is essential for understanding the supramolecular chemistry and condensed-phase properties of a compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), one can classify the nature of the interaction. For hydrogen bonds, specific topological criteria at the BCP are indicative of their strength and nature (e.g., electrostatic vs. covalent character).

In a crystalline or dimeric form of this compound, QTAIM analysis would be instrumental in characterizing the hydrogen bonds formed by the hydroxyl group and potential weaker interactions involving the nitro group and the chlorine atom.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| Data not available | Data not available | Data not available |

No QTAIM analysis has been published for this compound.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

The Reduced Density Gradient (RDG) is a computational tool used to visualize and analyze weak non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions such as hydrogen bonds, van der Waals interactions, and steric repulsion can be identified and visualized as distinct surfaces in real space.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. It is particularly useful for visualizing bonding patterns, lone pairs, and the shell structure of atoms. In the context of this compound, ELF analysis would complement the NBO and QTAIM analyses by providing a visual representation of the electron localization in covalent bonds and lone pair regions.

Both RDG and ELF analyses would offer a more complete picture of the non-covalent interactions and electronic structure of this compound, contributing to a comprehensive understanding of its chemical nature. However, specific studies employing these methods on this compound are not currently available.

Reactivity Descriptors and Prediction of Reaction Pathways

Reactivity descriptors derived from computational chemistry are crucial for predicting how this compound will interact with other chemical species. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, thereby guiding the synthesis of new compounds and explaining observed reaction patterns.

Fukui functions are a central concept in Density Functional Theory (DFT) for characterizing the local reactivity of a molecule. wikipedia.org They describe the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

The condensed Fukui function, which applies this concept to individual atoms within the molecule, is particularly useful for practical applications. wikipedia.org For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function (f+) indicates the sites most susceptible to gaining an electron. Conversely, for a nucleophilic attack (reaction with an electrophile), the Fukui function (f-) highlights the sites most likely to lose an electron. A dual descriptor, which combines these two, can simultaneously reveal both electrophilic and nucleophilic centers. scm.com

In nitroaromatic systems, the presence and orientation of the nitro group can significantly influence the electronic distribution and, consequently, the Fukui function values. mdpi.com It has been observed that in some nitro-substituted aromatic compounds, the Fukui function can even exhibit negative values, a phenomenon linked to the strong electron-withdrawing nature of the nitro group and the presence of nodes in the molecular orbitals. mdpi.com

While specific DFT calculations for this compound are not publicly available, we can construct a hypothetical data table to illustrate how Fukui functions would be presented. The values in the table below are for illustrative purposes and are based on general principles of reactivity for similar substituted pyridines. The actual values would require specific quantum chemical calculations.

Table 1: Illustrative Condensed Fukui Functions for this compound (Note: These values are hypothetical and for illustrative purposes only.)

| Atomic Site | f⁺ (for electrophilic attack) | f⁻ (for nucleophilic attack) | Dual Descriptor (f⁺ - f⁻) | Predicted Reactivity |

| N1 | 0.05 | 0.12 | -0.07 | Susceptible to nucleophilic attack |

| C2 | 0.18 | 0.03 | 0.15 | Susceptible to electrophilic attack |

| C3 | 0.08 | 0.10 | -0.02 | Slightly susceptible to nucleophilic attack |

| C4 | 0.15 | 0.05 | 0.10 | Susceptible to electrophilic attack |

| C5 | 0.09 | 0.11 | -0.02 | Slightly susceptible to nucleophilic attack |

| N (nitro) | 0.25 | 0.02 | 0.23 | Highly susceptible to electrophilic attack |

| O (nitro) | 0.10 | 0.20 | -0.10 | Susceptible to nucleophilic attack |

| O (hydroxyl) | 0.10 | 0.22 | -0.12 | Susceptible to nucleophilic attack |

| Cl | 0.00 | 0.15 | -0.15 | Susceptible to nucleophilic attack |

Computational chemistry provides a powerful toolkit for the calculation of thermodynamic parameters of chemical reactions, such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and entropies (ΔS). These parameters are essential for predicting the feasibility and spontaneity of a reaction under given conditions.

For instance, the hydrogenation of pyridine derivatives is a well-studied reaction where thermodynamic parameters can be computationally predicted. The reaction enthalpy for the hydrogenation of pyridine to piperidine (B6355638) is approximately -193.8 kJ/mol. Substituents on the pyridine ring can influence this value.

While specific thermodynamic data for reactions involving this compound are not readily found in the literature, we can present an illustrative table of how such data would be organized for a hypothetical reaction, such as the reduction of the nitro group. The values presented are for demonstrative purposes and would need to be confirmed by specific calculations or experiments.

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Reaction of this compound (Note: These values are hypothetical and for illustrative purposes only.)

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K | Predicted Feasibility |

| Reduction of -NO₂ to -NH₂ | -450 | 150 | -494.7 | Highly Spontaneous |

| Dechlorination | 50 | 20 | 44.04 | Non-Spontaneous |

| O-alkylation of the hydroxyl group | -80 | -50 | -65.1 | Spontaneous |

| N-alkylation of the pyridine ring | -60 | -40 | -48.08 | Spontaneous |

Synthetic Applications in Heterocyclic Chemistry and Material Science Precursors

5-Chloro-2-nitropyridin-3-ol as a Versatile Building Block in Organic Synthesis

This compound serves as a multifaceted building block in organic synthesis, primarily due to the diverse reactivity of its functional groups. The electron-withdrawing nature of the nitro group significantly activates the pyridine (B92270) ring, particularly the positions ortho and para to it, making the chloro substituent susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide array of functionalities.

Nitro compounds are recognized as ideal intermediates in organic synthesis. nih.gov Their utility is rooted in the diverse reactivity of the nitro group itself, which can be transformed into other functional groups, and its ability to activate molecules for various bond-forming reactions. nih.govfrontiersin.org The presence of both a chloro and a nitro group, as seen in related compounds like 2-bromo-5-chloro-3-nitropyridine, renders the molecule highly reactive towards nucleophiles, making it a cornerstone for building more complex structures. pipzine-chem.com The hydroxyl group adds another layer of reactivity, capable of undergoing etherification or other modifications. This combination of reactive sites allows chemists to perform sequential and regioselective reactions, building molecular complexity in a controlled manner.

Synthesis of Complex Heterocyclic Compounds

The activated nature of this compound makes it an excellent starting material for constructing more elaborate heterocyclic systems.

The pyridine core is a privileged substructure found in a vast number of pharmaceuticals and natural products. researchgate.net this compound is an ideal precursor for a variety of pyridine-based derivatives. The chloro group can be readily displaced by nucleophiles such as amines, alcohols, and thiols. For instance, in a similar compound, 2-chloro-3-nitropyridine (B167233), the electron-withdrawing nitro group at the 3-position creates a strong electrophilic center at the 2-position, facilitating nucleophilic attack. nih.gov This principle allows for reactions with amines like piperazine (B1678402) to form pyridinylpiperazine derivatives. nih.gov

Similarly, the hydroxyl group can be alkylated or acylated. The nitro group, while primarily activating, can also be reduced to an amino group, which is a key functional group in many bioactive molecules and opens up further avenues for derivatization, such as amide bond formation or diazotization. nih.gov This versatility enables the synthesis of libraries of substituted pyridines for screening in drug discovery programs.

Table 1: Examples of Reactions on Substituted Nitropyridines

| Starting Material | Reagent(s) | Product Type | Yield | Reference |

| 2-chloro-3-nitropyridine | Piperazine, Acetonitrile | Pyridinylpiperazine | 65% | nih.gov |

| 2-chloro-5-nitropyridine (B43025) | Diethyl alkylmalonates | (5-Nitropyridyl-2)-alkylmalonester | Good | cdnsciencepub.com |

| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride, DMF | 2-Chloro-5-methyl-3-nitropyridine | 92% | researchgate.net |

| 2-methyl-3-nitro-5-chloropyridine | Benzylthiol (BnSH), K₂CO₃, DMF | 2-methyl-3-benzylthio-5-chloropyridine | High | nih.gov |

The functional groups on this compound can be utilized to construct fused heterocyclic systems. Through multi-step sequences, intramolecular cyclization reactions can lead to the formation of bicyclic and polycyclic scaffolds. For example, a substituent introduced by displacing the chlorine atom could contain a functional group that subsequently reacts with the hydroxyl or a derivative of the nitro group to form a new ring.

The synthesis of fused systems is a common strategy in medicinal chemistry to create rigid molecules with well-defined three-dimensional shapes. While direct examples starting from this compound are specific, the general strategy is well-established. For instance, ring transformation reactions of highly activated pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, with ketones and ammonia (B1221849) can produce a variety of substituted and fused nitropyridines. nih.gov This demonstrates how activated pyridine rings can be completely rearranged to build new cyclic systems. nih.gov

Derivatization Strategies for Functionalized Pyridines

The ability to systematically modify the structure of this compound is key to its utility.

The predictable reactivity of the functional groups on this compound allows for the systematic introduction of a wide range of substituents. The chloro group is a versatile handle for nucleophilic substitution reactions. A patent describes reacting 4-chloro-3-nitropyridin-2-ol with phosphorous oxychloride to produce 2,4-dichloro-3-nitropyridine, showcasing the conversion of the hydroxyl group into a second chloro group, which can then be selectively reacted. google.com

Furthermore, studies on related 2-R-3-nitropyridines show that the nitro group itself can act as a leaving group, particularly in reactions with sulfur nucleophiles, leading to the introduction of thioether substituents at the 3-position. nih.gov The competition between the chloro and nitro groups as leaving groups can be influenced by the reaction conditions and the nature of the nucleophile, allowing for controlled, regioselective derivatization. These modifications are crucial for structure-activity relationship (SAR) studies, where chemists fine-tune a molecule's properties by altering its substituents.

Applications as Intermediates for Advanced Chemical Entities

Ultimately, the value of this compound as a building block lies in the properties and applications of the molecules synthesized from it. Its derivatives are precursors to a range of advanced chemical entities.

The pyridine scaffold is a fundamental framework in medicinal chemistry, agrochemistry, and natural product synthesis. researchgate.net Chloro-containing heterocyclic compounds, in particular, are prominent in drug discovery, with numerous FDA-approved drugs featuring a chlorine atom. nih.gov Derivatives of this compound can serve as key intermediates for pharmaceuticals. For example, related nitropyridine derivatives have been investigated for their potential as urease inhibitors. nih.gov

In materials science, the compound and its derivatives have potential applications. The introduction of specific chromophores and functional groups can lead to the creation of novel organic dyes and pigments. Furthermore, bromo- and chloro-substituted nitropyridines can be incorporated into polymer structures to impart unique electrical, optical, or thermal properties, useful for developing materials like organic semiconductors for electronic devices. pipzine-chem.com Highly nitrated compounds derived from precursors like 4-chloro-3,5-dinitropyrazole are also explored as energetic materials. rsc.org

Precursors for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable precursor for the agrochemical industry. While direct synthesis pathways from this specific isomer are not always explicitly detailed in public literature, the applications of closely related isomers and the reactivity of its functional groups provide strong indications of its potential.

Nitropyridine derivatives, in general, are crucial intermediates in the manufacturing of pesticides. guidechem.com The presence of a chloro and a nitro group on the pyridine ring is a common feature in many commercial herbicides and fungicides. For instance, related compounds like 2-chloro-5-nitropyridine are known intermediates for synthesizing bactericides and plant growth regulators. google.com The hydroxyl group on this compound offers an additional site for modification, allowing for the creation of a diverse library of potential agrochemical candidates. Research on related nitropyridine derivatives has shown that they can be used to synthesize compounds with significant herbicidal activity. chemicalbook.com

In the realm of specialty chemicals, 5-Chloro-2-hydroxy-3-nitropyridine, a closely related isomer, is noted for its utility. uni.lu The unique combination of functional groups allows for its use in constructing complex molecular frameworks for various applications. These can range from additives for polymers to components in sophisticated electronic chemicals. The reactivity of the chloro and nitro groups allows for a variety of chemical transformations, making these pyridinol derivatives versatile building blocks in fine chemical synthesis. uni.lu

Table 1: Reactivity of Functional Groups in this compound and Their Potential in Agrochemical and Specialty Chemical Synthesis

| Functional Group | Potential Reactions | Application in Synthesis |

| Nitro Group | Reduction to an amino group, Nucleophilic aromatic substitution | Introduction of new functionalities, formation of fused heterocyclic systems |

| Chloro Group | Nucleophilic substitution (e.g., with amines, alcohols, thiols) | Attachment of various side chains to modify biological activity or material properties |

| Hydroxyl Group | Etherification, Esterification | Modification of solubility and other physicochemical properties, linking to other molecules |

Intermediates for Dyes and Functional Materials

The chromophoric and reactive nature of nitropyridine derivatives makes them valuable intermediates in the synthesis of dyes and functional materials. The nitro group, in particular, can act as a component of a push-pull system, which is a common structural feature in organic dyes.

While specific examples of dyes synthesized directly from this compound are not prevalent in readily available literature, the general class of nitropyridines is used in dye chemistry. nih.gov The reactivity of the chloro and hydroxyl groups allows for the attachment of various auxochromic and chromophoric groups, enabling the tuning of the resulting dye's color and properties. The synthesis of azo dyes, a major class of synthetic colorants, often involves diazotization of an aromatic amine followed by coupling with a suitable coupling component. The amino derivative of this compound, obtained by the reduction of the nitro group, could serve as a diazo component in the synthesis of novel heterocyclic azo dyes.

In the field of material science, pyridinol derivatives are explored as precursors for functional materials. For instance, related compounds are used in the production of organic light-emitting diodes (OLEDs) and other electronic components. The inherent electronic properties of the substituted pyridine ring can be harnessed to create materials with specific optical or electronic functionalities. The ability to undergo various chemical transformations allows for the incorporation of this pyridinol building block into larger polymeric structures, potentially leading to the development of specialty polymers with tailored properties. uni.lu

Table 2: Potential Applications of this compound Derivatives in Dyes and Functional Materials

| Derivative Type | Potential Application | Rationale |

| Azo Dye Intermediate | Synthesis of novel colorants | The amino derivative can be diazotized and coupled to form chromophoric azo compounds. |

| Functional Polymer Monomer | Creation of specialty polymers | The reactive sites allow for incorporation into polymer chains, imparting specific properties. |

| Precursor for Organic Electronics | Development of materials for OLEDs | The electron-deficient nature of the nitropyridine ring can be utilized in charge-transporting materials. |

Advanced Topics and Future Research Directions

Exploration of Novel Reaction Methodologies and Catalytic Systems

The synthesis of functionalized nitropyridines often relies on classical, yet sometimes harsh, reaction conditions such as nitration with strong acid mixtures. google.comresearchgate.net A primary future objective is the development of greener, more efficient, and highly selective synthetic routes.

Future research could explore:

Catalytic C-H Functionalization: Rhodium-catalyzed C-H amidation has been demonstrated on pyridine (B92270) rings, offering a regioselective method to introduce new functional groups. nih.gov Adapting such methods to the 5-Chloro-2-nitropyridin-3-ol core could provide novel pathways to complex derivatives under milder conditions.

Photocatalysis: Light-mediated reactions represent a powerful tool for sustainable chemistry. Photocatalytic methods could be developed for late-stage functionalization, potentially enabling transformations that are difficult to achieve with traditional thermal methods. acs.org

Novel Nitration and Halogenation Techniques: Moving away from traditional nitrating agents like nitric acid-sulfuric acid can reduce waste and improve safety. researchgate.net Research into alternative nitration systems or enzymatic approaches could prove highly beneficial. Similarly, advanced halogenation techniques could be used to introduce other halogens or modify the existing chloro-substituent.

Mechanistic Investigations of Ligand-Metal Coordination and Complex Formation

The arrangement of the hydroxyl, pyridyl nitrogen, and nitro groups makes this compound a highly promising candidate for use as a ligand in coordination chemistry. The deprotonated hydroxyl (phenoxide) group, the pyridine nitrogen, and the oxygens of the nitro group all present potential coordination sites.

Key areas for investigation include:

Coordination Modes: The nitro group can coordinate to metals, and its interaction can be probed through vibrational spectroscopy. researchgate.netmdpi.com The compound could act as a bidentate ligand, coordinating through the phenoxide oxygen and the pyridyl nitrogen, or potentially through the phenoxide and a nitro-group oxygen. The formation of polynuclear complexes or coordination polymers is also a possibility. mdpi.com

Metal-Ligand Cooperativity: The interplay between the metal center and the ligand framework can lead to novel reactivity. upenn.eduguanresearchgroup.com Studies could probe how the electronic properties of the ligand, influenced by its substituents, affect the catalytic activity of the resulting metal complex. nih.gov

Complex Characterization: A systematic study involving the synthesis of complexes with various transition metals (e.g., Cu, Ni, Co, Pd, Pt) is warranted. acs.orgtandfonline.com Characterization using techniques like X-ray crystallography, NMR, and IR spectroscopy would provide fundamental insights into the bonding and structure of these new materials. tandfonline.com For instance, the formation of complexes with second and third-row transition metals has been explored for the related 5-chloro-2,3-dihydroxypyridine. tandfonline.com

Development of Chemo- and Regioselective Transformations

The presence of multiple distinct functional groups on the pyridine ring makes chemo- and regioselectivity a critical challenge and a significant opportunity. The ability to selectively modify one part of the molecule while leaving others untouched is key to its use as a versatile building block.

Future research should focus on:

Selective Reduction: Developing methods to selectively reduce the nitro group to an amine without affecting the chloro-substituent via catalytic hydrogenation would create a valuable amino-pyridinol intermediate.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, primarily targeting the displacement of the chlorine atom. Studying the regioselectivity of this reaction with various nucleophiles is essential.

Neighboring Group Participation: The ortho-hydroxyl group can influence the reactivity of adjacent positions. Such neighboring group effects have been exploited to achieve regioselective reactions in other 3-hydroxypyridine (B118123) systems under mild conditions. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better temperature control, higher yields, and the potential for automation. nih.govchemicalindustryjournal.co.uksyrris.com This technology is particularly well-suited for handling potentially hazardous intermediates or exothermic reactions often encountered in the synthesis of nitroaromatic compounds. acs.org

Key opportunities include:

Automated Synthesis Platforms: Integrating flow reactors with automated control systems can accelerate the optimization of reaction conditions and enable the rapid synthesis of a library of derivatives for screening. syrris.comresearchgate.net Open-source software and affordable hardware are making such systems more accessible for research laboratories. beilstein-journals.org

Improved Safety and Scalability: Flow chemistry minimizes the volume of hazardous material at any given time, making processes like nitration significantly safer. researchgate.net This technology provides a direct route from laboratory-scale discovery to larger-scale production. chemicalindustryjournal.co.uk

Below is a table comparing potential batch versus flow synthesis for a key synthetic step.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Control | Difficult to control hotspots in exothermic reactions (e.g., nitration). | Precise temperature control due to high surface-area-to-volume ratio. chemicalindustryjournal.co.uk |

| Safety | Handling of large quantities of hazardous reagents and intermediates. | Small reactor volumes minimize risk. acs.org |

| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for a longer duration ("scaling-out"). researchgate.net |

| Automation | More complex to fully automate. | Readily integrated with pumps, sensors, and software for automated operation. researchgate.netbeilstein-journals.org |

Computational Design of Novel this compound Analogues with Tunable Reactivity

Computational chemistry and in silico design are indispensable tools for modern chemical research. By using theoretical calculations, researchers can predict the properties and reactivity of new molecules before committing to their synthesis in the lab.

Future computational studies could involve:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate molecular geometries, vibrational frequencies, and electronic properties like HOMO/LUMO energies. upenn.edu This data helps in understanding the molecule's reactivity and spectral characteristics.

Predicting Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective reactions.

Designing Analogues: By systematically modifying the substituents on the pyridine ring in silico, it is possible to design new analogues with tailored electronic properties, making them suitable for specific applications in materials science or as ligands with fine-tuned donor/acceptor capabilities.

The following table presents predicted properties for the parent compound, which can serve as a baseline for computational design.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₅H₃ClN₂O₃ |

| Monoisotopic Mass | 173.98322 Da |

| XlogP | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Data from PubChem.

Emerging Roles in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound—particularly the hydroxyl group—make it an excellent candidate for designing self-assembling systems.

Promising research avenues are:

Hydrogen Bonding Networks: The hydroxyl group is a strong hydrogen bond donor, and the pyridyl nitrogen, nitro oxygens, and hydroxyl oxygen are all potential acceptors. This functionality can be exploited to direct the self-assembly of molecules into well-defined architectures like tapes, sheets, or 3D networks. rsc.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. The interplay between hydrogen bonding and halogen bonding could lead to the formation of complex and robust supramolecular structures.

Crystal Engineering: By co-crystallizing this compound with other molecules, it may be possible to engineer new crystalline materials with desired physical properties, such as for use in organic electronics or nonlinear optics. The principles of self-assembly and dynamic covalent chemistry can guide the construction of these complex architectures. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-Chloro-2-nitropyridin-3-ol, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton environments (δ 8.5–9.5 ppm for nitro-adjacent protons; δ 6.5–7.5 ppm for hydroxyl-proximal protons). Chlorine substituents induce deshielding in adjacent carbons .

- IR Spectroscopy : Identify nitro (N-O) stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and hydroxyl (O-H) stretches (~3200 cm⁻¹, broad) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 174.55 (C₅H₂ClN₂O₃) and fragment peaks corresponding to NO₂ loss (Δ m/z -46) .

Q. What synthetic routes are documented for this compound, and what are their critical reaction conditions?

- Methodological Answer :

- Nitration-Chlorination Sequential Synthesis :

Start with pyridin-3-ol derivatives.

Nitrate at position 2 using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

Introduce chlorine via electrophilic substitution (Cl₂ gas in acetic acid, 50°C) .

- Key Considerations : Monitor reaction pH to prevent hydroxyl group deprotonation, which can alter regioselectivity .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar to 2-Chloro-5-nitropyridine hazards ).

- Ventilation : Ensure fume hood use during synthesis to mitigate inhalation risks (respiratory irritant) .

- Storage : Keep in a dry, dark environment at room temperature to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data to model electron density maps accurately .

- SHELXL Refinement :

- Apply restraints for disordered nitro/chloro groups.

- Validate hydrogen bonding (O-H···O-Nitro) with Hooft parameter checks .

- Example : SHELX’s TWIN/BASF commands can address twinning in nitro-containing crystals .

Q. What computational approaches predict the nitro group’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) at positions 2 and 5. Nitro groups deactivate the ring but meta-direct chlorine substitution .

- MOE Simulations : Map Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl group enhances para-directing effects via resonance .

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions of this compound?

- Methodological Answer :

- Buchwald-Hartwig Amination :

- Use Pd(OAc)₂/XPhos catalysts. Nitro groups hinder oxidative addition; elevated temperatures (110°C) improve yields .

- Suzuki Coupling : Steric hindrance from the nitro group limits aryl boronic acid coupling to position 4. Pre-activate the chloro site with Zn dust .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Source Comparison : Published MP ranges (106–110°C) vary due to purity (e.g., HPLC-grade vs. technical-grade) .

- Validation Steps :

Perform DSC analysis at 5°C/min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.